molecular formula C28H40O7 B13729988 Diginin CAS No. 467-53-8

Diginin

Cat. No.: B13729988
CAS No.: 467-53-8
M. Wt: 488.6 g/mol
InChI Key: WOLJVUSLKTUJMB-CQVXBPKBSA-N
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Description

Diginin is a steroidal glycoside compound with the molecular formula C28H40O7 and a molecular weight of 488.62 g/mol . . This compound is known for its role in the synthesis of other glycosides and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diginin can be synthesized through the hydrolysis of digitonin, another glycoside derived from Digitalis purpurea . The hydrolysis process involves breaking down digitonin into its constituent sugars and aglycone, diginigenin. This reaction typically requires acidic conditions and elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves the extraction of digitonin from the Digitalis purpurea plant, followed by its hydrolysis to produce this compound. The extraction process includes solvent extraction using chloroform or ethanol, followed by purification steps such as crystallization .

Chemical Reactions Analysis

Types of Reactions

Diginin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form diginigenin and other oxidation products.

    Hydrolysis: Acidic hydrolysis of this compound yields diginigenin and sugars.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products

    Oxidation: Diginigenin and other oxidized derivatives.

    Hydrolysis: Diginigenin and sugars such as glucose.

    Substitution: Substituted glycosides with different functional groups.

Scientific Research Applications

Diginin has a wide range of applications in scientific research, including:

Mechanism of Action

Diginin exerts its effects by interacting with cellular membranes and proteins. It is known to permeabilize cholesterol-rich plasma membranes, allowing for the extraction and purification of specific organelles . This property makes it valuable for studying membrane-bound proteins and intracellular components.

Properties

CAS No.

467-53-8

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

(1R,2S,7S,10R,11S,13S,15S,16S,19R)-7-[(4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-4-ene-12,18-dione

InChI

InChI=1S/C28H40O7/c1-13-18-11-19(29)22-17-7-6-15-10-16(35-21-12-20(32-5)24(30)14(2)33-21)8-9-27(15,3)23(17)25(31)26(34-13)28(18,22)4/h6,13-14,16-18,20-24,26,30H,7-12H2,1-5H3/t13-,14+,16-,17-,18+,20+,21?,22-,23+,24-,26+,27-,28+/m0/s1

InChI Key

WOLJVUSLKTUJMB-CQVXBPKBSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC(=O)[C@H]3[C@@]2([C@H](O1)C(=O)[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C[C@H]([C@H]([C@H](O6)C)O)OC)C)C

Canonical SMILES

CC1C2CC(=O)C3C2(C(O1)C(=O)C4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

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